molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3

Bicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No. B2991345
CAS RN: 1510939-61-3
M. Wt: 110.156
InChI Key: RKDTXYVPCLFNJD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-6-carbaldehyde is a chemical compound with the CAS Number: 1510939-61-3 . It has a molecular weight of 110.16 .


Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.1.0]hexane-6-carbaldehyde has been investigated in the gas phase by means of quantum-chemical calculations, in CDCl3 solution by 1D and 2D NMR spectroscopy, and in the solid state by the X-ray diffraction (XRD) technique .


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[3.1.0]hexane-6-carbaldehyde are primarily based on the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

Bicyclo[3.1.0]hexane-6-carbaldehyde has a molecular weight of 110.16 . It is stored at a temperature of 4 degrees Celsius . It is a liquid at room temperature .

properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDTXYVPCLFNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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